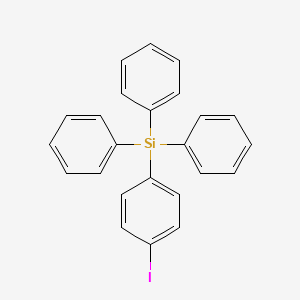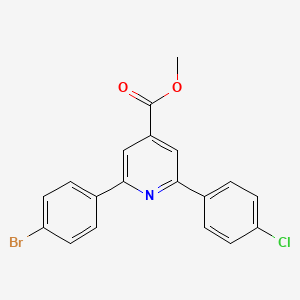
N-t-BOC-4-(Ethylene oxide)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-BOC-4-(Ethylene oxide)-L-proline, AldrichCPR is a chemical compound used in various scientific research applications. It is a derivative of proline, an amino acid, and contains a tert-butoxycarbonyl (BOC) protecting group. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(Ethylene oxide)-L-proline typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (BOC) group. The ethylene oxide moiety is then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a compound that meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-t-BOC-4-(Ethylene oxide)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethylene oxide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
N-t-BOC-4-(Ethylene oxide)-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-t-BOC-4-(Ethylene oxide)-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group of proline. This allows the compound to participate in various biochemical reactions, including peptide synthesis and enzyme inhibition.
Comparison with Similar Compounds
N-t-BOC-4-(Ethylene oxide)-L-proline can be compared with other similar compounds, such as:
N-t-BOC-4-methylene-D-proline: Another proline derivative with a methylene group instead of ethylene oxide.
N-Boc-4-(2,2-difluorocyclopropyl)-L-proline: A compound with a difluorocyclopropyl group.
N-t-BOC-cis-4-cyanomethyl-L-proline: A proline derivative with a cyanomethyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-6-azaspiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-16-11)4-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11?/m0/s1 |
InChI Key |
ITISPAFDKVNDMG-RGENBBCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)


![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)


